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molecular formula C13H14N2O B8287491 5,6-Dimethyl-2-(6-methylpyridin-2-yl)pyridin-3-ol

5,6-Dimethyl-2-(6-methylpyridin-2-yl)pyridin-3-ol

Cat. No. B8287491
M. Wt: 214.26 g/mol
InChI Key: HYHVPNAAAJQYHD-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

(4,5-Dimethylfuran-2-yl)-(6-methyl-pyridin-2-yl)-methanone (810 mg), methanol (7 ml), and a 28% aqueous ammonia solution (7 ml) were placed in a sealed tube, and the mixture was stirred at 160° C. overnight. The reaction solution was cooled to room temperature, the solvent was then removed by distillation under the reduced pressure, and the residue was purified by column chromatography using hexane-ethyl acetate to give 5,6,6′-trimethyl-[2,2′]bipyridin-3-ol (753 mg, yield 93%).
Name
(4,5-Dimethylfuran-2-yl)-(6-methyl-pyridin-2-yl)-methanone
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)=O)[O:5][C:6]=1[CH3:7].[NH3:17]>CO>[CH3:1][C:2]1[CH:3]=[C:4]([OH:5])[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)=[N:17][C:6]=1[CH3:7]

Inputs

Step One
Name
(4,5-Dimethylfuran-2-yl)-(6-methyl-pyridin-2-yl)-methanone
Quantity
810 mg
Type
reactant
Smiles
CC=1C=C(OC1C)C(=O)C1=NC(=CC=C1)C
Name
Quantity
7 mL
Type
reactant
Smiles
N
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 160° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C(=NC1C)C1=NC(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 753 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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